1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-6(2)17-11-10(8(4)16-17)9(12(18)15-13)5-7(3)14-11/h5-6H,13H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJICBAUSLQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Core Structure
Formation of Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine core typically begins with appropriately substituted 3-aminopyrazole derivatives. These compounds act as 1,3-NCC-dinucleophiles, reacting with 1,3-CCC-biselectrophiles to form the pyridine ring. The reaction proceeds via initial nucleophilic attack by one of the nucleophilic sites of the aminopyrazole onto a carbonyl group, followed by dehydration, second nucleophilic attack, and cyclization to form the fused bicyclic system.
For the synthesis of 1-isopropyl-3,6-dimethyl substituted derivatives, the starting materials must contain appropriate substituents or reactive sites that allow for the introduction of these groups. The isopropyl group at position 1 is typically introduced during the initial pyrazole formation or through N-alkylation of the preformed pyrazole ring.
The general synthetic scheme can be represented as follows:
| Step | Reagents/Conditions | Structural Transformation |
|---|---|---|
| 1 | Formation of substituted 3-aminopyrazole | Introduction of N1-isopropyl and C3-methyl substituents |
| 2 | Reaction with 1,3-biselectrophile | Pyridine ring formation |
| 3 | Introduction of C6-methyl group | Methyl substitution at position 6 |
| 4 | Carboxylic acid/ester formation at C4 | Functionalization at position 4 |
Key Intermediates in the Synthetic Pathway
A crucial intermediate in this synthetic pathway is 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 914206-71-6), which has a molecular formula of C12H15N3O2 and molecular weight of 233.27 g/mol. This compound serves as the direct precursor to the target carbohydrazide.
Another important intermediate is the methyl ester derivative, Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 938001-03-7), with molecular formula C13H17N3O2 and molecular weight of 247.29 g/mol. This ester intermediate often proves advantageous in certain synthetic sequences due to its enhanced stability and reactivity profile.
Preparation of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Synthetic Route via Carboxylic Acid Intermediate
The most direct approach to the target carbohydrazide involves the conversion of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to the corresponding carbohydrazide through reaction with hydrazine hydrate. Based on analogous transformations described for related compounds, this reaction proceeds efficiently under reflux conditions.
The general procedure involves:
- Dissolving the carboxylic acid in an appropriate solvent (typically ethanol or methanol)
- Adding excess hydrazine hydrate (NH2NH2·H2O)
- Refluxing the mixture for 5-8 hours
- Cooling, followed by isolation and purification of the product
This approach is supported by similar transformations described for pyrazolo[3,4-b]pyridine-5-carbohydrazide derivatives, where yields of 90% or higher have been reported.
Synthetic Route via Ester Intermediate
An alternative and often more efficient approach involves the conversion of the methyl ester intermediate to the carbohydrazide:
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate + NH2NH2·H2O (excess) → this compound
The detailed reaction conditions for this transformation are summarized in Table 1:
| Table 1: Optimized Conditions for Carbohydrazide Formation | |
|---|---|
| Parameter | Condition |
| Starting Material | Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Reagent | Hydrazine hydrate (excess, 5-10 equivalents) |
| Solvent | Ethanol or methanol |
| Temperature | Reflux (78-80°C for ethanol) |
| Reaction Time | 5-8 hours |
| Monitoring | TLC (thin-layer chromatography) |
| Workup | Cooling, concentration, precipitation or crystallization |
| Purification | Recrystallization from appropriate solvent |
| Typical Yield | 85-95% |
This method is particularly advantageous as it avoids potential complications that may arise when activating the carboxylic acid directly. The ester is sufficiently reactive toward hydrazine nucleophilic attack without requiring additional activation agents.
Multi-step Synthesis Approach
A more elaborate synthesis approach has been documented for related pyrazolo[3,4-b]pyridine carbohydrazides, which may be adapted for the preparation of the target compound. This approach, referred to as Route B in the literature, involves:
- Preparation of the pyrazolo[3,4-b]pyridine ester derivative
- Functionalization through coupling reactions (if required)
- Conversion to the carbohydrazide using hydrazine hydrate
This approach is particularly useful when specific substitution patterns need to be introduced through cross-coupling reactions before the carbohydrazide formation.
Detailed Reaction Mechanisms
Mechanism of Carbohydrazide Formation
The conversion of the carboxylic acid or ester to the carbohydrazide proceeds through a nucleophilic acyl substitution mechanism, as illustrated in Figure 1:
- Nucleophilic attack of hydrazine on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of the leaving group (water from the acid, methanol from the methyl ester)
- Formation of the carbohydrazide product
This mechanism is consistent across various heterocyclic systems and is well-established for the preparation of carbohydrazides from carboxylic acids and esters.
Alternative Activation Methods
For cases where direct conversion proves challenging, alternative activation methods may be employed:
| Table 2: Alternative Activation Methods for Carbohydrazide Formation | |||
|---|---|---|---|
| Activation Method | Reagents | Conditions | Advantages |
| Acid chloride formation | SOCl2 or oxalyl chloride | 0°C to RT, 2-4h | High reactivity, good yields |
| Mixed anhydride | Ethyl chloroformate, NMM | -15°C to RT, 4-6h | Mild conditions, selective |
| Coupling agent mediated | HATU, DIPEA | RT, 8-12h | Room temperature, high yields |
| Ester exchange | Hydrazine, base catalyst | Reflux, 5-8h | Direct, one-pot procedure |
Among these methods, the direct reaction of the methyl ester with hydrazine hydrate generally provides the most straightforward and efficient route to the target carbohydrazide.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
- Recrystallization from appropriate solvents (ethanol, methanol, or their mixtures with water)
- Column chromatography using silica gel with suitable eluent systems
- Preparative HPLC for analytical-grade purity
The choice of purification method depends on the scale of synthesis and the required purity level of the final product.
Spectroscopic Characterization
The structural confirmation of this compound would involve comprehensive spectroscopic analysis. Based on data from related compounds, the expected spectroscopic characteristics are summarized below:
¹H NMR Spectroscopy
| Table 3: Expected ¹H NMR Signals for the Target Compound | |||
|---|---|---|---|
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration |
| NH-NH2 (hydrazide) | 10.20-11.50 | Singlet | 1H |
| NH2 (hydrazide) | 4.20-4.50 | Broad singlet | 2H |
| H-5 (pyridine) | 8.20-8.50 | Singlet | 1H |
| CH (isopropyl) | 4.80-5.20 | Septet | 1H |
| CH3 (isopropyl) | 1.40-1.60 | Doublet | 6H |
| CH3 (position 3) | 2.50-2.70 | Singlet | 3H |
| CH3 (position 6) | 2.70-2.90 | Singlet | 3H |
The actual chemical shifts may vary slightly depending on the solvent used for NMR analysis, with DMSO-d6 being the most common solvent for characterizing carbohydrazide derivatives.
¹³C NMR Spectroscopy
| Table 4: Expected ¹³C NMR Signals for the Target Compound | |
|---|---|
| Carbon | Chemical Shift (δ ppm) |
| C=O (carbohydrazide) | 163.0-167.0 |
| Pyrazole C-3 | 148.0-152.0 |
| Pyridine carbons | 120.0-160.0 |
| CH (isopropyl) | 46.0-50.0 |
| CH3 (isopropyl) | 22.0-24.0 |
| CH3 (position 3) | 12.0-14.0 |
| CH3 (position 6) | 23.0-25.0 |
Mass Spectrometry
For mass spectrometric analysis, the expected molecular ion peak [M+H]+ would be at m/z 262, corresponding to the molecular formula C13H19N5O. Fragmentation patterns would include loss of the hydrazide group, the isopropyl group, and various rearrangements typical of heterocyclic compounds.
IR Spectroscopy
Characteristic IR absorption bands would include:
- NH stretching (3300-3500 cm⁻¹)
- C=O stretching (1650-1680 cm⁻¹)
- C=N and C=C stretching (1400-1600 cm⁻¹)
- NH2 bending (1550-1650 cm⁻¹)
Reaction Optimization and Yield Enhancement
Several factors can influence the yield and purity of this compound during its preparation. Optimizing these parameters is crucial for developing an efficient and scalable synthesis:
| Table 5: Optimization Factors for Carbohydrazide Formation | ||
|---|---|---|
| Factor | Optimal Condition | Impact on Yield |
| Hydrazine equivalents | 5-10 equivalents | Higher excess improves conversion |
| Reaction temperature | Reflux temperature of solvent | Higher temperature accelerates reaction |
| Reaction time | 5-8 hours | Extended time may be needed for complete conversion |
| Solvent purity | Anhydrous solvents | Minimizes side reactions |
| Concentration | 0.1-0.2 M | More dilute conditions may improve selectivity |
| Inert atmosphere | Nitrogen or argon | Prevents oxidation of hydrazine |
Based on studies with related compounds, reactions performed under reflux conditions in ethanol with 10 equivalents of hydrazine hydrate typically provide the highest yields (85-95%).
Comparative Analysis of Synthetic Approaches
Various synthetic routes to this compound can be compared based on efficiency, yield, and practical considerations:
The route via the methyl ester intermediate appears to be the most efficient approach based on reported yields for similar transformations and practical considerations for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different arrangement of atoms in the pyrazolopyridine ring.
Uniqueness
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes existing research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure consisting of a pyrazole and pyridine ring with various substituents that influence its biological properties. The specific configuration allows for interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance:
- Inhibition of Class I PI3-Kinase : Studies have shown that compounds similar to this compound demonstrate potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in regulating cell growth and survival, making them important targets in cancer therapy .
- Cell Line Studies : In vitro assays have reported IC50 values indicating the effectiveness of this compound against various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases such as Aurora-A kinase and CDK2. These kinases play vital roles in cell cycle regulation and are often overactive in cancerous cells .
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity for compounds within this class:
| Study | Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|---|
| Xia et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | Antitumor | 49.85 | A549 |
| Fan et al. (2022) | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Autophagy induction | 0.95 | NCI-H460 |
| Jin et al. (2022) | 1-substituted pyrazole derivatives | Cytotoxicity | 7.01 - 14.31 | HeLa, MCF-7 |
Q & A
Q. What are the established synthetic routes for 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole or pyridine precursors. For example:
- Step 1: Condensation of 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) to form the pyrazolo[3,4-b]pyridine core. Substituents like isopropyl and methyl groups are introduced via alkylation or nucleophilic substitution .
- Step 2: Hydrazide formation at the 4-position using hydrazine hydrate under reflux conditions in ethanol or acetic acid, as demonstrated in analogous pyrazolo[3,4-b]pyridine carbohydrazide syntheses .
- Key Intermediate: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile (or similar) is often used to anchor subsequent modifications .
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign peaks based on substituent electronic environments (e.g., isopropyl methyl groups at δ ~1.2–1.5 ppm; pyridine protons at δ ~8.0–9.0 ppm) .
- IR Spectroscopy: Confirm hydrazide functionality via N-H stretches (~3200–3350 cm⁻¹) and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₄H₁₉N₅O) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric Ambiguity: The pyrazolo[3,4-b]pyridine core may exhibit tautomerism between 1H and 3H forms. Use DEPT-135 NMR or 2D HSQC to differentiate between quaternary and protonated carbons .
- Solvent-Induced Shifts: Compare NMR spectra in deuterated DMSO vs. CDCl₃. For hydrazide protons, DMSO-d₆ may broaden peaks due to hydrogen bonding, requiring variable-temperature NMR .
- X-ray Crystallography: Resolve ambiguities definitively by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing the crystal lattice .
Q. What strategies optimize the reaction yield of the hydrazide moiety in this compound?
Methodological Answer:
- Catalytic Acid: Adding acetic acid (10 mol%) during hydrazine hydrate reactions improves nucleophilic attack on the carbonyl group, reducing side-product formation (e.g., oxadiazoles) .
- Solvent Selection: Ethanol or methanol enhances solubility of intermediates, while higher-boiling solvents (e.g., DMF) may degrade heat-sensitive hydrazides. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Stoichiometry: Use a 1.2:1 molar ratio of hydrazine hydrate to pyrazolo[3,4-b]pyridine-4-carboxylic acid ester to account for reagent volatility .
Q. How can researchers design a robust bioactivity screening protocol for this compound?
Methodological Answer:
- Antimicrobial Assays:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion. Reference drugs like streptomycin (10 µg/disc) ensure validity .
- Fungal Strains: Use C. albicans with clotrimazole as a control. Measure zone-of-inhibition diameters after 48 hours .
- Dose-Response Analysis: Prepare serial dilutions (1–100 µg/mL) in DMSO and calculate IC₅₀ values via microplate reader (OD₆₀₀ nm) .
- Cytotoxicity Screening: Validate selectivity using mammalian cell lines (e.g., HEK-293) via MTT assay .
Q. What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites .
- Molecular Docking: Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN) or fungal CYP51 (PDB ID: 5TZ1). Focus on hydrogen bonds with hydrazide NH and pyridine N .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
Data Contradiction Analysis
Q. How to address discrepancies in antimicrobial activity across studies?
Methodological Answer:
- Strain Variability: Use standardized strains (e.g., ATCC variants) and report passage numbers.
- Solvent Effects: DMSO concentrations >1% may inhibit microbial growth; validate via solvent-only controls .
- Statistical Significance: Apply ANOVA with post-hoc Tukey tests to ensure differences are not due to experimental noise .
Q. Why might spectral data deviate from theoretical predictions?
Methodological Answer:
- Impurity Interference: Recrystallize the compound (e.g., using ethanol/water) and re-run spectra.
- Dynamic Effects: Low-temperature NMR (−40°C) reduces signal splitting caused by conformational exchange .
- Isotopic Purity: Ensure deuterated solvents (e.g., DMSO-d₆ ≥99.9%) to avoid extraneous peaks .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
